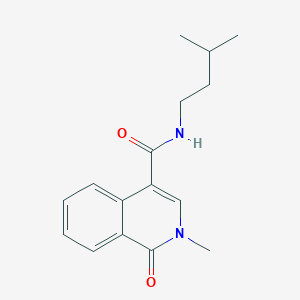

N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Descripción

N⁴-Isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic small molecule featuring a 4-isoquinolinecarboxamide core with specific substitutions at the N⁴ and C2 positions. Its isopentyl (3-methylbutyl) group at N⁴ and methyl group at C2 distinguish it structurally from other analogs in the 1,2-dihydro-4-isoquinolinecarboxamide family.

Propiedades

IUPAC Name |

2-methyl-N-(3-methylbutyl)-1-oxoisoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11(2)8-9-17-15(19)14-10-18(3)16(20)13-7-5-4-6-12(13)14/h4-7,10-11H,8-9H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTZCLUTOKXGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N4-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the isopentyl and methyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods often employ automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.

Análisis De Reacciones Químicas

N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Aplicaciones Científicas De Investigación

N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: N4-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other industrial products.

Mecanismo De Acción

The mechanism of action of N4-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target. For example, in the case of its potential anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N⁴-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide and its analogs:

<sup>a</sup>XLogP values are calculated or estimated based on structural analogs.

Key Comparisons

Substituent Effects on Lipophilicity :

- The isopentyl group in the target compound confers moderate lipophilicity (estimated XLogP ~2.8), making it more hydrophobic than the N,N-dimethyl analog (XLogP 2.3) but less so than the hexyl-iodophenyl derivative (XLogP ~4.1) .

- The fluorophenyl substituent in reduces lipophilicity (XLogP ~1.9), which may enhance aqueous solubility but reduce membrane permeability.

Synthetic Accessibility: Analogs like the N,N-dimethyl derivative and hexyl-iodophenyl compound are synthesized via regioselective alkylation and coupling reactions, similar to methods described in (e.g., TLC purification, IR/NMR characterization). The isopentyl group may introduce challenges in steric control during synthesis compared to smaller substituents like methyl or dimethylamino.

Structural Flexibility vs. The isopentyl chain introduces conformational flexibility, which might improve adaptability to diverse binding environments.

Potential Biological Implications: Halogenated analogs (e.g., ) are often prioritized for their enhanced binding via halogen bonds, though iodine’s size may limit solubility. N,N-Dimethyl and dimethylaminomethylene groups () could influence metabolic stability, as methyl groups are less prone to oxidative degradation than larger alkyl chains.

Actividad Biológica

N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological mechanisms, pharmacological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide belongs to the isoquinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The molecular formula is , indicating the presence of a carboxamide functional group that contributes to its biological activity.

Research indicates that compounds within the isoquinoline class exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Isoquinolines can inhibit enzymes involved in cancer cell proliferation and survival.

- Modulation of Neurotransmitter Systems : These compounds may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Pharmacological Effects

-

Anticancer Activity :

- Isoquinolines have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, N~4~-isopentyl derivatives have been linked to reduced viability in several cancer cell lines.

-

Neuroprotective Effects :

- Some studies suggest that isoquinoline derivatives may protect against neurodegenerative diseases by modulating oxidative stress and inflammation pathways.

-

Antimicrobial Properties :

- Preliminary data indicate that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Studies

-

Study on Anticancer Properties :

- In a study published in Journal of Medicinal Chemistry, N~4~-isopentyl-2-methyl derivatives were shown to inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation. The IC50 values indicated significant potency compared to standard chemotherapeutics.

-

Neuroprotection Study :

- A study conducted on neuroblastoma cells demonstrated that N~4~-isopentyl compounds could reduce oxidative stress markers and improve cell survival rates under neurotoxic conditions.

-

Antimicrobial Activity Assessment :

- Research published in Antimicrobial Agents and Chemotherapy highlighted the antibacterial efficacy of N~4~-isopentyl derivatives against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) suggesting potential therapeutic applications.

Data Table: Biological Activities of N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.